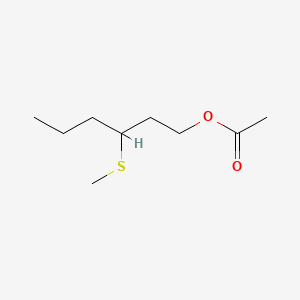

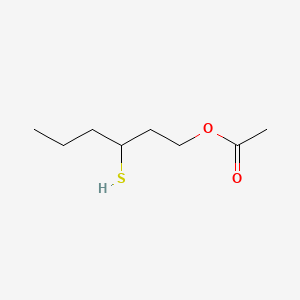

3-(Methylthio)hexyl acetate

Description

Properties

IUPAC Name |

3-methylsulfanylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQXICKUKPVFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCOC(=O)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866217 | |

| Record name | 3-(Methylsulfanyl)hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water and fat | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-0.990 | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51755-85-2 | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51755-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)hexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfanyl)hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanol, 3-(methylthio)-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)HEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEW9KKA0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Methylthiohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of 3-(Methylthio)hexyl acetate?

An In-depth Technical Guide to the Chemical Properties of 3-(Methylthio)hexyl Acetate

Introduction

This compound, CAS Registry Number 51755-85-2, is a fascinating molecule of significant interest to researchers in the fields of flavor science, fragrance chemistry, and food technology.[1][2] Structurally, it is the acetate ester of 3-(methylthio)-1-hexanol and possesses a unique organoleptic profile characterized by sulfurous, green, and tropical fruit notes.[2][3][4] Its presence has been reported in yellow passion fruit, contributing to the fruit's complex aroma.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound, moving from its fundamental structure to its reactivity and analytical characterization. The insights herein are grounded in established chemical principles and supported by empirical data to facilitate a deeper understanding and application of this compound.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule containing both a thioether (sulfide) linkage and an ester functional group.[1] This structure dictates its physical characteristics and chemical behavior. The formal IUPAC name is 3-methylsulfanylhexyl acetate.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂S | [1][5] |

| Molecular Weight | 190.30 g/mol | [5] |

| CAS Registry Number | 51755-85-2 | [1][5] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | ~216 °C at 760 mm Hg | [6][7] |

| Density | 0.982 - 0.990 g/mL at 20-25 °C | [1][7] |

| Refractive Index (n20/D) | 1.461 - 1.469 | [1][6][7] |

| Flash Point | ~76 °C (169 °F) | [6][8] |

| Solubility | Soluble in water, fats, and alcohol | [1][3][8] |

Spectroscopic Profile

For unambiguous identification and structural elucidation, a combination of spectroscopic techniques is essential. The expected spectral characteristics are as follows:

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the acetate group. A strong, sharp absorption band is expected in the region of 1737-1750 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of an aliphatic ester.[9] Additionally, a prominent C-O stretching band should be visible in the fingerprint region, typically between 1000-1300 cm⁻¹ .[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides a distinct signature. Protons of the acetyl methyl group (CH₃-C=O) are expected to appear as a sharp singlet at approximately δ 2.0-2.2 ppm .[9] The methylene protons adjacent to the ester oxygen (-CH₂-O-) would be shifted downfield to around δ 3.7-4.1 ppm .[9] The methyl protons of the thioether group (S-CH₃) would likely appear as a singlet around δ 2.1 ppm. The remaining aliphatic protons on the hexyl chain would produce complex multiplets in the upfield region (δ 0.9-1.7 ppm).

-

¹³C NMR : The carbon spectrum would show a characteristic peak for the carbonyl carbon at ~170 ppm. The carbons adjacent to the heteroatoms would also be prominent: the -CH₂-O- carbon around 60-70 ppm, the carbon bearing the sulfur (-CH-S-) around 30-40 ppm, and the S-CH₃ carbon around 15 ppm.

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), this compound will undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 190 may be observed.[10] Common fragmentation pathways include the loss of the acetyl group, leading to a fragment at m/z 147, and cleavage of the C-S bond. The NIST WebBook provides reference mass spectral data for this compound.[10]

Chemical Reactivity and Stability

The presence of two distinct functional groups, an ester and a thioether, governs the chemical reactivity of this compound. The primary reactions involve hydrolysis of the ester and oxidation of the sulfur atom.

Hydrolysis of the Ester Functional Group

Like all esters, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond through the addition of water. This reaction can be catalyzed by either acid or base.[11][12]

-

Mechanism : The reaction is a nucleophilic acyl substitution.[11] Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alcohol (3-(methylthio)-1-hexanol) and forming a carboxylic acid (acetic acid).[13]

-

Conditions : Basic conditions, using reagents like sodium hydroxide, are commonly employed for ester hydrolysis as the reaction is irreversible.[12] Acid-catalyzed hydrolysis, while effective, is an equilibrium process.[11] This reactivity is crucial in biological systems where enzymes called esterases catalyze this cleavage.

Oxidation of the Thioether Functional Group

The sulfur atom in the thioether group is in a low oxidation state and can be readily oxidized. This is a highly significant reaction pathway for sulfur-containing compounds.

-

Mechanism : The reaction proceeds in two stages. Mild oxidation converts the thioether (sulfide) to a sulfoxide. Further oxidation of the sulfoxide yields a sulfone.[14][15]

-

Reagents : A variety of oxidizing agents can be used.

-

To Sulfoxide : Controlled oxidation to the sulfoxide can be achieved using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).[15][16]

-

To Sulfone : Stronger oxidizing agents or an excess of a mild oxidant (like H₂O₂) will typically oxidize the thioether all the way to the sulfone.[14][15][17] Peroxyacids such as m-chloroperoxybenzoic acid (m-CPBA) are also highly effective for this transformation.[14]

-

This susceptibility to oxidation is a key consideration for the stability and storage of this compound, as exposure to oxidizing environments can alter its chemical identity and sensory properties.

Analytical Methodologies

The analysis of volatile sulfur compounds (VSCs) like this compound in complex matrices such as food or fragrances requires sensitive and selective techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[18][19]

Experimental Protocol: GC-MS Analysis via Headspace Solid-Phase Microextraction (HS-SPME)

This protocol outlines a typical workflow for the extraction and analysis of this compound from a liquid matrix.

Rationale : HS-SPME is a solvent-free extraction technique ideal for concentrating volatile and semi-volatile analytes from a sample's headspace before injection into the GC-MS.[18] For VSCs, a fiber with mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its broad selectivity for compounds of varying polarities and molecular weights.[19]

Methodology :

-

Sample Preparation :

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

To enhance analyte release into the headspace, especially in aqueous matrices, add a salt like sodium chloride (NaCl) to ~20% (w/v).[19] For samples with high ethanol content, dilution may be necessary to improve extraction efficiency.[19]

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

HS-SPME Extraction :

-

Place the vial in a temperature-controlled autosampler tray (e.g., set to 35-40 °C).

-

Expose the DVB/CAR/PDMS SPME fiber to the sample's headspace for a defined period (e.g., 30 minutes) with gentle agitation. This allows analytes to adsorb onto the fiber coating.

-

-

GC-MS Analysis :

-

Injection : The SPME fiber is automatically inserted into the hot GC inlet (e.g., 250 °C), where the adsorbed analytes are thermally desorbed onto the GC column in splitless mode to maximize sensitivity.

-

Gas Chromatography :

-

Column: Use a low-to-mid polarity capillary column (e.g., DB-5ms or equivalent) suitable for general volatile analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40 °C, hold for 2 min), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C, hold for 5 min) to separate the compounds based on their boiling points and column interactions.

-

-

Mass Spectrometry :

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention time with those of an authentic reference standard or a validated spectral library (e.g., NIST).

-

-

Conclusion

This compound is a chemically distinct molecule defined by the interplay of its ester and thioether functionalities. Its physicochemical properties make it a valuable volatile compound in the flavor and fragrance industry. A thorough understanding of its spectroscopic signature is paramount for its accurate identification, while knowledge of its reactivity—specifically its propensity for hydrolysis and oxidation—is critical for predicting its stability, understanding its degradation pathways, and designing appropriate analytical strategies. The methodologies outlined in this guide provide a robust framework for the scientific investigation and application of this compound.

References

- Fiveable. Thioester Hydrolysis Definition.

- Clutch.Prep. Hydrolysis of Thioesters Explained. (2024).

- Wikipedia. Thioester.

- ACS Publications. Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols.

- Master Organic Chemistry. Thiols And Thioethers. (2015).

- Química Organica.org. The Thioethers.

- LibreTexts. 21.

- ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.

- PubChem. 3-(Methylthio)

- RSC Publishing.

- ScienceDirect.

- ChemicalBook. 3-(Methylthio)

- ScienceDirect. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2025).

- ChemicalBook. 3-(Methylthio)

- Benchchem.

- Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 51755-85-2. (2024).

- Sigma-Aldrich. 3-(Methylthio)

- iChemical. 3-(Methylthio)

- MDPI.

- PubMed. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. (2020).

- Semantic Scholar.

- ResearchGate.

- NIST WebBook. 3-(Methylthio)

- University of Calgary. Spectroscopy Tutorial: Esters.

- ChemicalBull.

- The Good Scents Company.

- Fragrance University.

- Sigma-Aldrich. 3-(Methylthio)

Sources

- 1. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51755-85-2 [chemicalbook.com]

- 3. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]

- 4. Fragrance University [fragranceu.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. 51755-85-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]

- 8. Lychee Mercaptan Acetate (51755-85-2) | Reliable Chemical Traders [chemicalbull.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. This compound [webbook.nist.gov]

- 11. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fiveable.me [fiveable.me]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. The Thioethers [quimicaorganica.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Analysis of 3-(Methylthio)hexyl Acetate in Tropical Fruits

Introduction

3-(Methylthio)hexyl acetate is a pivotal sulfur-containing volatile compound that imparts characteristic and highly desirable tropical notes to a variety of fruits. Its aroma profile is complex, often described as sulfurous, green, and spicy, with a distinct tropical nuance.[1][2][3] At low concentrations, it contributes significantly to the juicy and fresh aroma that consumers associate with exotic fruits like passion fruit.[4] This guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies required for its accurate quantification in complex fruit matrices. The information presented is intended for researchers, flavor chemists, and quality control professionals in the food and beverage industry.

Part 1: Natural Distribution and Concentration

This compound has been identified as a key aroma component in several tropical fruits. Its presence is particularly well-documented in yellow passion fruit (Passiflora edulis f. flavicarpa), where it is considered a character-impact compound.[1][4] While its aroma can be pungent in high concentrations, at the levels found in nature (typically in the µg/L to ng/L range), it provides a desirable tropical and juicy flavor.[4] The compound has also been associated with the flavor profiles of guava, mango, and durian.[2][5]

The concentration of volatile sulfur compounds (VSCs) like this compound is often very low, posing a significant challenge for analytical chemists.[4] The table below summarizes reported findings, though specific concentrations can vary widely based on fruit cultivar, ripeness, and processing conditions.

| Tropical Fruit | Scientific Name | Reported Occurrence | Typical Concentration Range | References |

| Yellow Passion Fruit | Passiflora edulis f. flavicarpa | Key aroma compound | µg/L - ng/L | [4] |

| Guava | Psidium guajava | Contributes to flavor profile | Trace amounts | [2] |

| Mango | Mangifera indica | Contributes to flavor profile | Trace amounts | [5] |

| Durian | Durio zibethinus | Contributes to flavor profile | Trace amounts | [5] |

Part 2: Biosynthesis of this compound

The formation of this compound in plants is a complex process involving precursors derived from amino acid and lipid metabolism. While the complete pathway is still an area of active research, a likely route involves the enzymatic modification of thiol-containing precursors.

One proposed biogenesis theory for related sulfur compounds, such as 3-mercaptohexan-1-ol (3MH), a direct precursor to its acetate ester, involves the metabolism of glutathione conjugates.[4] For instance, (E)-2-hexenal, a common plant volatile, can conjugate with glutathione. Subsequent enzymatic cleavage can lead to an S-cysteine conjugate, which can then be cleaved by a β-lyase enzyme to release the free thiol, 3MH.[6] The final step is the esterification of 3-mercaptohexan-1-ol or its methylated form, 3-(methylthio)-hexanol, by an alcohol acetyltransferase (AAT) to form this compound.[4]

Caption: Proposed biosynthetic pathway of this compound.

Part 3: Analytical Methodologies for Quantification

The low concentration and potential instability of this compound necessitate sensitive and robust analytical methods.[4] Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice.[7][8] Headspace solid-phase microextraction (HS-SPME) is a preferred sample preparation technique due to its simplicity, efficiency, and solvent-free nature, which is ideal for isolating volatile compounds from a complex fruit matrix.

Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol provides a validated starting point for the quantification of this compound. Optimization may be required depending on the specific fruit matrix and available instrumentation.

1. Sample Preparation:

- Homogenize 100 g of fresh fruit pulp in a blender.

- Transfer 5 g of the homogenate into a 20 mL headspace vial.

- Add 1 g of NaCl to increase the ionic strength of the matrix, which enhances the release of volatiles into the headspace.

- Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-furanthiol) for accurate quantification.

- Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Extraction:

- Place the vial in an autosampler tray equipped with an agitator and heater.

- Equilibrate the sample at 40°C for 15 minutes with agitation.

- Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C. This fiber type is effective for trapping a broad range of volatile and semi-volatile compounds, including sulfur compounds.

3. GC-MS Analysis:

- Injection: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

- Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), for good separation of volatile compounds.

- Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 3 minutes.

- Ramp 1: Increase to 150°C at a rate of 4°C/min.

- Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

- Mass Spectrometer:

- Operate in Electron Ionization (EI) mode at 70 eV.

- Acquire data in both full scan mode (m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification. Key ions for this compound include m/z 190 (molecular ion), 130, and 87.

4. Data Analysis and Quantification:

- Identify this compound by comparing its mass spectrum and retention time with that of an authentic reference standard.

- Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

// Nodes

sample_prep [label="1. Sample Preparation\n(Homogenization, Salting,\nInternal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

hs_spme [label="2. HS-SPME Extraction\n(Equilibration & Adsorption)", fillcolor="#FBBC05", fontcolor="#202124"];

gc_ms [label="3. GC-MS Analysis\n(Desorption, Separation,\nDetection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

data_analysis [label="4. Data Processing\n(Identification & Integration)", fillcolor="#34A853", fontcolor="#FFFFFF"];

quant [label="5. Quantification\n(Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

sample_prep -> hs_spme;

hs_spme -> gc_ms;

gc_ms -> data_analysis;

data_analysis -> quant;

}

Caption: Workflow for the analysis of this compound.

Conclusion

This compound is a vital, yet challenging, flavor compound in tropical fruits. Its potent, sulfurous-tropical aroma contributes significantly to the characteristic flavor profiles of fruits such as passion fruit. Understanding its natural distribution and concentration is crucial for flavor creation and fruit quality assessment. The biosynthetic pathways, while complex, offer insights into how agricultural practices and fruit ripening might influence flavor development. Furthermore, robust analytical methods, such as the detailed HS-SPME-GC-MS protocol, are essential for the accurate identification and quantification of this trace-level volatile, ensuring product authenticity and quality. Future research should focus on elucidating the precise enzymatic steps in the biosynthesis and exploring the occurrence of this compound in a wider variety of tropical cultivars.

References

-

The Good Scents Company. (n.d.). lychee mercaptan acetate. Retrieved from [Link]

-

Munafo, J. P., & Qian, M. C. (2018). Volatile sulfur compounds in tropical fruits. Comprehensive Reviews in Food Science and Food Safety, 17(4), 893-913. Available from: [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]

-

Leffingwell, J. C. (n.d.). The 3-(Methylthio)hexyl acetates. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Cysteinylated Aroma Precursors of Certain Volatile Thiols in Passion Fruit Juice. Retrieved from [Link]

-

Fragrance University. (n.d.). 3-acetylsulfanylhexyl acetate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Analytical Methods. Retrieved from [Link]

-

Fragrance University. (n.d.). lychee mercaptan acetate. Retrieved from [Link]

-

SciELO. (2024). Multiresidue determination of pesticides in exotic fruits: a review of the analytical strategies. Retrieved from [Link]

-

PubMed. (2025). How DNA Methylation Regulates Plant Natural Product Biosynthesis: From Epigenetics to Secondary Metabolism. Retrieved from [Link]

-

Firmenich. (n.d.). FLAVOR INGREDIENTS. Retrieved from [Link]

-

MDPI. (2021). Current Techniques for Fruit Juice and Wine Adulterant Detection and Authentication. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). TLC of successive mango and guava extracts. Retrieved from [Link]

Sources

- 1. This compound | 51755-85-2 [amp.chemicalbook.com]

- 2. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]

- 3. Fragrance University [fragranceu.com]

- 4. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Current Techniques for Fruit Juice and Wine Adulterant Detection and Authentication | MDPI [mdpi.com]

Biosynthesis pathway of sulfur-containing aroma compounds.

An In-Depth Technical Guide to the Biosynthesis of Sulfur-Containing Aroma Compounds

Authored by: A Senior Application Scientist

Foreword: The Potent Minority

In the vast and complex world of aroma chemistry, few compounds command as much attention relative to their concentration as those containing sulfur. Characterized by exceptionally low odor thresholds, volatile sulfur compounds (VSCs) are pivotal in defining the sensory landscape of a myriad of products, from fine wines and cheeses to roasted coffee and tropical fruits.[1][2] Their impact can be profoundly positive, imparting desirable notes of passionfruit, blackcurrant, or savory roasted meat, or decidedly negative, contributing to off-odors described as rotten eggs or burnt rubber.[3] Understanding and controlling the biosynthetic pathways that generate these potent molecules is therefore a critical objective for researchers and industry professionals in food science, biotechnology, and drug development.

This guide provides an in-depth exploration of the core biosynthetic pathways responsible for the formation of sulfur-containing aroma compounds. We will dissect the metabolism of key sulfur-bearing precursors, elucidate the enzymatic machinery involved, and present validated experimental workflows for their analysis. The narrative is structured to provide not just a descriptive account, but a causal explanation of the biochemical logic that governs the generation of these impactful aromas.

The Primary Precursors: Building Blocks of Sulfur Aroma

The journey of a volatile sulfur compound begins with a non-volatile precursor. The vast majority of sulfurous aromas originate from the microbial or enzymatic catabolism of a small group of sulfur-containing molecules, primarily the amino acids L-methionine and L-cysteine, and the tripeptide glutathione.[1][4][5]

-

L-Methionine: As an essential amino acid, methionine is abundant in proteinaceous materials. Its degradation is a major source of VSCs in fermented foods like cheese and wine.[1][6] Key aroma compounds derived from methionine include methanethiol (MTL), dimethyl disulfide (DMDS), and methional.[6]

-

L-Cysteine: This non-essential amino acid contains a reactive thiol group, making it a direct precursor to hydrogen sulfide (H₂S) and other thiols.[7][8] Its degradation is significant in both microbial fermentations and thermal processing.[7][9]

-

Glutathione (GSH): This tripeptide (γ-L-Glutamyl-L-cysteinylglycine) is a crucial antioxidant in most living organisms. It also serves as a carrier molecule, forming non-volatile S-conjugates with other compounds. These conjugates, particularly in fruits like grapes, are key precursors to highly sought-after "varietal thiols."[10][11]

Core Biosynthetic Pathways

The transformation of non-volatile precursors into potent aroma compounds is governed by specific metabolic routes. These pathways can be enzymatic, driven by microbial metabolism, or chemical, induced by processes like heating.

Methionine Catabolism: The Ehrlich Pathway and Beyond

The catabolism of methionine is a primary route to sulfur volatiles in microorganisms, especially yeasts like Saccharomyces cerevisiae and various bacteria found in cheese.[1][6][12]

The Ehrlich pathway is a central mechanism for the conversion of amino acids into their corresponding "fusel" alcohols and acids.[12][13][14] When applied to methionine, it proceeds through three main steps:

-

Transamination: The amino group of methionine is transferred to an α-keto acid, forming α-keto-γ-(methylthio)butyrate (α-KMBA).[12]

-

Decarboxylation: α-KMBA is decarboxylated by a thiamine pyrophosphate (TPP)-dependent decarboxylase to produce methional.[15]

-

Reduction/Oxidation: Methional, a potent aroma compound itself (cooked potato), can be reduced by alcohol dehydrogenases to the less potent methionol or oxidized to 3-(methylthio)propionic acid.[15][16]

Beyond the canonical Ehrlich pathway, α-KMBA and methionine can undergo enzymatic demethiolation, catalyzed by enzymes such as cystathionine β-lyase (CBL), to release methanethiol (MTL) .[6][17] MTL is a highly reactive and potent VSC (cabbage, rotten eggs) and serves as a key intermediate, readily oxidizing to form dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS).[6][18]

Caption: Major pathways for hydrogen sulfide (H₂S) formation from cysteine.

Glutathione Conjugates and "Varietal Thiols"

Some of the most prized aromas, particularly in wine, are polyfunctional thiols known as "varietal thiols." These compounds, such as 3-mercaptohexan-1-ol (3MH) with its grapefruit aroma and 4-mercapto-4-methylpentan-2-one (4MMP) with its box tree scent, exist in grape berries as non-volatile, odorless precursors. [3][19] The primary precursors are S-conjugates of glutathione and cysteine. [10][11]The biosynthesis is thought to involve two key stages:

-

Conjugation in the Grape Berry: In the plant, glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to an α,β-unsaturated carbonyl compound (e.g., (E)-2-hexenal, a product of lipid oxidation), forming a glutathionylated precursor (G-3MH). [11]This precursor can then be partially metabolized into its cysteinylated counterpart (Cys-3MH). 2. Release during Fermentation: During alcoholic fermentation, yeast uptake these non-volatile precursors. The crucial step is the cleavage of the C-S bond by yeast enzymes with β-lyase activity , which releases the free, volatile thiol into the wine. [11]

Caption: Biosynthesis and release of the varietal thiol 3-mercaptohexan-1-ol (3MH).

Data Presentation: Common Sulfur Aroma Compounds

The diversity of sulfur compounds is vast. The table below summarizes key VSCs, their common precursors, and their widely recognized aroma descriptors.

| Compound Name | Abbreviation | Common Precursor(s) | Typical Aroma Descriptor(s) |

| Hydrogen Sulfide | H₂S | Cysteine | Rotten eggs, sewage [3] |

| Methanethiol | MTL | Methionine | Cooked cabbage, putrefaction [6] |

| Dimethyl Sulfide | DMS | Methionine | Truffle, cooked corn, asparagus |

| Dimethyl Disulfide | DMDS | Methionine (via MTL) | Cabbage, onion-like [6] |

| Methional | - | Methionine | Cooked potato, savory [16] |

| 3-Mercaptohexan-1-ol | 3MH | Glutathione, Cysteine | Grapefruit, passion fruit [3] |

| 4-Mercapto-4-methylpentan-2-one | 4MMP | Glutathione, Cysteine | Box tree, blackcurrant, broom [3] |

| 2-Furfurylthiol | FFT | Cysteine, Ribose | Roasted coffee, roasted meat |

Experimental Protocols: Analysis of Volatile Sulfur Compounds

Investigating these biosynthetic pathways requires robust and sensitive analytical methods. VSCs are notoriously challenging to analyze due to their high volatility, reactivity, and typically low concentrations (ng/L to µg/L range). [3][20][21]The gold-standard technique is Gas Chromatography (GC) coupled with a sulfur-selective detector or a Mass Spectrometer (MS).

Workflow: HS-SPME-GC-MS for VSC Profiling

This protocol outlines a self-validating system for the extraction and analysis of VSCs from a liquid matrix (e.g., wine, beer, culture medium). The choice of Headspace Solid-Phase Microextraction (HS-SPME) is deliberate; it is a solvent-free pre-concentration technique ideal for volatile analytes, minimizing sample handling and potential artifact formation. [21][22][23]

Caption: Standard experimental workflow for VSC analysis using HS-SPME-GC-MS.

Detailed Methodology

Objective: To identify and quantify key volatile sulfur compounds in a liquid matrix.

1. Sample Preparation (Self-Validation Checkpoint 1):

- Pipette 10 mL of the sample into a 20 mL glass headspace vial.

- Add 2 g of sodium chloride (NaCl). Causality: Salting-out increases the volatility of analytes by decreasing their solubility in the aqueous phase, thereby improving extraction efficiency. [22] * Spike the sample with an appropriate internal standard solution (e.g., deuterated analogues or a compound not present in the sample, like 2-ethylfenchol). Causality: The internal standard corrects for variations in extraction efficiency and injection volume, ensuring quantitative accuracy.

- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction (Self-Validation Checkpoint 2):

- Place the vial in an autosampler tray equipped with an agitator and heater.

- Pre-incubate the sample at the extraction temperature (e.g., 40°C) for 10 minutes to allow for equilibration between the liquid and headspace phases.

- Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial. Causality: This fiber type has a mixed polarity and porous structure, making it effective for trapping a broad range of volatile and semi-volatile compounds, including thiols, sulfides, and disulfides. [22] * Extract for a defined period (e.g., 30 minutes) at the set temperature with constant agitation (e.g., 250 rpm). Causality: Time, temperature, and agitation are optimized to ensure sufficient and reproducible analyte adsorption onto the fiber without causing thermal degradation. [23] 3. GC-MS Analysis (Self-Validation Checkpoint 3):

- Injection: Transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the trapped analytes (e.g., for 5 minutes).

- Separation: Use a capillary column suitable for volatile compounds (e.g., a wax-based or mid-polar column like DB-WAX or DB-624). Program the oven temperature with a gradient (e.g., start at 40°C, hold for 5 min, ramp to 240°C at 5°C/min). Causality: The temperature gradient separates compounds based on their boiling points and interaction with the column's stationary phase, allowing for the resolution of a complex mixture.

- Detection:

- Mass Spectrometry (MS): Operate in scan mode (e.g., m/z 33-300) for identification and selected ion monitoring (SIM) mode for sensitive quantification. Identification is confirmed by matching mass spectra to libraries (e.g., NIST) and comparing retention times to authentic standards.

- Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD): These detectors are highly specific for sulfur, providing an equimolar response that simplifies quantification and helps confirm the presence of sulfur in a co-eluting peak. [21] 4. Data Analysis and Quantification:

- Identify compounds based on retention time and mass spectral data.

- Quantify by creating a multi-point calibration curve for each target analyte using the ratio of the analyte peak area to the internal standard peak area.

Conclusion

The biosynthesis of sulfur-containing aroma compounds is a multifaceted process rooted in the metabolism of a few key precursors. Pathways like the Ehrlich pathway for methionine and the β-lyase-mediated release of varietal thiols from glutathione conjugates represent elegant biological solutions for generating potent signaling molecules. For scientists and developers, mastering the analysis of these compounds and understanding their formation logic is paramount. By controlling fermentation conditions, selecting appropriate microbial strains, and managing precursor availability, it is possible to modulate the sulfur aroma profile of a final product, steering it away from undesirable off-notes and towards a complex and appealing sensory experience.

References

- Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (n.d.). Google Books.

- Moreno-Arribas, M. V., & Polo, M. C. (2005). Pathways that produce volatile sulphur compounds from methionine in Oenococcus oeni. Journal of Applied Microbiology, 98(5), 1189-1197.

-

Ardo, Y. (2006). Methionine Metabolism: Major Pathways and Enzymes Involved and Strategies for Control and Diversification of Volatile Sulfur Compounds in Cheese. Critical Reviews in Food Science and Nutrition, 46(5), 381-394. [Link]

-

Hazelwood, L. A., Daran, J. M., van Maris, A. J., Pronk, J. T., & Dickinson, J. R. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology, 74(8), 2259-2266. [Link]

-

The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (n.d.). Google Books.

-

Landaud, S., Helinck, S., & Bonnarme, P. (2008). Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food. Applied Microbiology and Biotechnology, 77(6), 1191-1205. [Link]

-

Gummalla, S., & Broadbent, J. R. (2001). Volatile sulfur-containing compounds from methionine metabolism in genetically modified Lactobacillus helveticus CNRZ 32 strains. DigitalCommons@USU. [Link]

-

Jansson, T., et al. (2022). Cysteine residues are responsible for the sulfurous off-flavor formed in heated whey protein solutions. Journal of Dairy Science, 105(7), 5735-5746. [Link]

- Zhao, J., et al. (2019).

-

Li, J., et al. (2013). Sulfur-containing amino acid methionine as the precursor of volatile organic sulfur compounds in algea-induced black bloom. Water Research, 47(1), 143-152. [Link]

-

Van der Sluis, C., et al. (2022). Thiol precursors and amino acids profile of white interspecific hybrid Vitis varieties and impact of foliar urea and sulfur supplementation. OENO One, 56(3), 205-220. [Link]

-

Key meat flavor compounds formation mechanism in a glutathione-xylose Maillard reaction. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Siebert, K. J., & Solomon, M. R. (2011). Analysis and Formation of Key Sulfur Aroma Compounds in Wine. ACS Symposium Series, 1068, 11-25. [Link]

-

The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Kreitman, G. Y., et al. (2022). Sulfane Sulfur Compounds as Source of Reappearance of Reductive Off-Odors in Wine. Molecules, 27(3), 763. [Link]

-

Roland, A., et al. (2022). First large-scale study of thiol precursor distribution in red grape berry compartments and implications for thiol-type red wine production. IVES Technical Reviews. [Link]

-

Hydrogen sulfide. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Kim, K. H., & Park, S. B. (2019). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. Journal of Sensor Science and Technology, 28(3), 163-169. [Link]

-

The effect of cysteine on production of volatile sulphur compounds by cheese-ripening bacteria. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Pathways of cysteine degradation to H2S. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Stasinska, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Molecules, 25(5), 1234. [Link]

-

Spotlight on Varietal Thiols and Precursors in Grapes and Wines. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Zhang, Y., et al. (2023). Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. Foods, 12(1), 213. [Link]

-

Stasinska, M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. [Link]

-

(PDF) Varietal Thiols in Grape and Wine. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Proposed metabolic pathway and labeling of sulfur compounds... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Metabolic pathways for synthesis of flavor-associated sulfur compounds... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

white and rosé thiolic wines. (n.d.). ENARTIS NEWS. Retrieved January 6, 2026, from [Link]

-

Sulfur-containing Odorants in Fragrance Chemistry. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Zhang, M., & Liu, H. W. (2023). How nature incorporates sulfur and selenium into bioactive natural products. Current Opinion in Chemical Biology, 75, 102321. [Link]

-

Formation mechanism of aroma compounds in a glutathione-glucose reaction with fat or oxidized fat. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Formation of beef-like odorants from glutathione-enriched yeast extract: Via Maillard reaction. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Franco-Luesma, E., et al. (2022). New Insights into the Origin of Volatile Sulfur Compounds during Wine Fermentation and Their Evolution during Aging. Journal of Fungi, 8(4), 329. [Link]

-

Chin, H. W., & Lindsay, R. C. (1994). Mechanisms of formation of volatile sulfur compounds following the action of cysteine sulfoxide lyases. Journal of Agricultural and Food Chemistry, 42(7), 1529-1536. [Link]

-

Iorio, M., & D'Ambrosio, M. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Molecules, 25(19), 4496. [Link]

-

Saito, K. (2004). Sulfur Assimilatory Metabolism. The Long and Smelling Road. Plant Physiology, 136(1), 2443-2450. [Link]

-

The Ehrlich Pathway for Fusel Alcohol Production : a Century of Research on Saccharomyces cerevisiae Metabolism. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

-

Dunbar, K. L., et al. (2017). Enzymatic Carbon–Sulfur Bond Formation in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5521-5577. [Link]

-

Intestinal Sulfate Reduction to H2S by Sulfur-Reducing Bacteria. (2019, April 14). YouTube. Retrieved January 6, 2026, from [Link]

Sources

- 1. Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How nature incorporates sulfur and selenium into bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cysteine residues are responsible for the sulfurous off-flavor formed in heated whey protein solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ives-openscience.eu [ives-openscience.eu]

- 11. enartis.com [enartis.com]

- 12. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Pathways that produce volatile sulphur compounds from methionine in Oenococcus oeni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Volatile sulfur-containing compounds from methionine metabolism in gen" by S. A. Rankin, D. S. Banavara et al. [digitalcommons.usu.edu]

- 18. Sulfur-containing amino acid methionine as the precursor of volatile organic sulfur compounds in algea-induced black bloom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spotlight on Varietal Thiols and Precursors in Grapes and Wines | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

What is the CAS Registry Number for 3-(Methylthio)hexyl acetate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)hexyl acetate, identified by the CAS Registry Number 51755-85-2 , is a significant sulfur-containing ester primarily utilized as a flavoring and fragrance agent.[1][2][3][4][5] Its unique organoleptic profile, reminiscent of tropical fruits, contributes to its application in the food, beverage, and cosmetic industries.[6][7] This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, analytical methodologies for its characterization, and a summary of its safety assessment for researchers and professionals in relevant fields.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity, sulfurous, and green aroma.[6] It is also known by synonyms such as lychee mercaptan acetate and 3-methylthio hexyl acetate.[6] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Registry Number | 51755-85-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₈O₂S | [2][6] |

| Molecular Weight | 190.30 g/mol | [2][6] |

| Boiling Point | 216 °C (lit.) | [2][3] |

| Density | 0.985 g/mL at 20 °C (lit.) | [2] |

| Refractive Index | n/D 1.4640 | [2][3] |

| Flash Point | 76 °C (closed cup) | [6] |

| Solubility | Soluble in water, fats, and alcohols | [6][8] |

| FEMA Number | 3789 | [2][9] |

| JECFA Number | 481 | [9] |

Chirality and Organoleptic Profile

This compound possesses a chiral center at the C-3 position, leading to the existence of two enantiomers, (R)- and (S)-3-(methylthio)hexyl acetate. These enantiomers exhibit distinct olfactory properties, a crucial consideration in the flavor and fragrance industry.

-

(3R)-3-(methylthio)hexyl acetate is characterized by a fruity aroma.[10]

-

(3S)-3-(methylthio)hexyl acetate presents a more intense sulfurous and herbaceous scent.[10]

The presence and ratio of these enantiomers significantly influence the overall aroma profile of a product containing this ingredient.

Synthesis of this compound: A Plausible Synthetic Route

While specific industrial synthesis protocols for this compound are often proprietary, a plausible and common laboratory-scale synthesis involves a two-step process starting from hex-1-en-3-ol. This approach is based on fundamental organic chemistry reactions.

Step 1: Thiol-ene Reaction

The first step involves the addition of methanethiol to hex-1-en-3-ol. This reaction, often initiated by a radical initiator or UV light, follows an anti-Markovnikov addition pattern, yielding 3-(methylthio)hexan-1-ol.

Step 2: Esterification

The resulting 3-(methylthio)hexan-1-ol is then esterified with acetic anhydride or acetyl chloride in the presence of a base catalyst, such as pyridine, to produce the final product, this compound.

Below is a DOT language script illustrating this proposed synthetic workflow.

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. This compound 97+ , FG 51755-85-2 [sigmaaldrich.com]

- 3. This compound, CAS No. 51755-85-2 - iChemical [ichemical.com]

- 4. This compound - CookeChem [cookechem.com]

- 5. This compound | 51755-85-2 [amp.chemicalbook.com]

- 6. Lychee Mercaptan Acetate (51755-85-2) | Reliable Chemical Traders [chemicalbull.com]

- 7. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]

- 8. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. femaflavor.org [femaflavor.org]

- 10. The 3-(Methylthio)hexyl acetates [leffingwell.com]

The Dual Nature of a Tropical Sulfurous Aroma: A Technical Guide to 3-(Methylthio)hexyl acetate

This guide provides an in-depth exploration of the sensory and chemical characteristics of 3-(Methylthio)hexyl acetate, a potent aroma compound with a significant impact on the flavor and fragrance industry. Intended for researchers, scientists, and product development professionals, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this multifaceted molecule. We will delve into its distinct odor profile, the critical role of stereochemistry in its perception, its natural origins, and the analytical methodologies essential for its characterization.

Unveiling the Chemical Identity and Sensory Profile

This compound, also known by synonyms such as lychee mercaptan acetate, is a sulfur-containing ester recognized for its powerful and complex aroma.[1][2][3] It is a key component in the flavor profiles of various tropical fruits, most notably the yellow passion fruit.[1][4] Its presence, even at trace levels, can significantly influence the overall sensory experience of a product.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application and analysis. This colorless to pale yellow liquid possesses characteristics that dictate its volatility and solubility, crucial factors in flavor release and perception.

| Property | Value | Source(s) |

| CAS Number | 51755-82-2 | [3] |

| Molecular Formula | C₉H₁₈O₂S | [3] |

| Molecular Weight | 190.3 g/mol | |

| Boiling Point | 216 °C | |

| Density | 0.985 g/mL at 20 °C | |

| Refractive Index | nD/20 1.4640 | |

| Flash Point | 76 °C | |

| Solubility | Soluble in alcohol and fats. | [2] |

The Dichotomy of Scent: Olfactory and Gustatory Profile

The sensory perception of this compound is remarkably complex, characterized by a dominant sulfurous note intertwined with green, spicy, vegetative, and distinct tropical fruit nuances.[1][2] At a concentration of 1.0%, its aroma is described as sulfurous, green, spicy, pungent, and vegetative with a tropical hint.[1] The taste profile mirrors the aroma, with descriptors including sulfurous, tropical, biting, vegetative, and fruity.[2] This intricate profile makes it a valuable ingredient for creating authentic and impactful tropical fruit flavors, as well as adding depth to savory applications.[6]

The Decisive Role of Chirality in Odor Perception

A critical aspect of this compound's sensory character lies in its stereochemistry. The molecule contains a chiral center at the C-3 position, leading to the existence of two enantiomers: (R)-3-(Methylthio)hexyl acetate and (S)-3-(Methylthio)hexyl acetate. These enantiomers, while chemically identical in most aspects, exhibit dramatically different odor profiles, a testament to the stereospecificity of olfactory receptors.

-

(3R)-3-(Methylthio)hexyl acetate: This enantiomer is characterized by a predominantly fruity aroma.[7]

-

(3S)-3-(Methylthio)hexyl acetate: In stark contrast, the (S)-enantiomer possesses an intensely sulfurous and herbaceous scent.[7]

This chiral duality is of paramount importance in flavor and fragrance formulation. The enantiomeric ratio will dictate the final sensory outcome, allowing for the fine-tuning of an aroma profile from overtly fruity to intensely sulfurous.

Figure 1: The influence of chirality on the odor profile of this compound.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring volatile compound, most famously contributing to the characteristic aroma of yellow passion fruit (Passiflora edulis f. flavicarpa).[4][8] Its biogenesis is linked to the metabolism of sulfur-containing precursors. While the direct biosynthetic pathway to this compound is not fully elucidated, it is understood to derive from its corresponding alcohol, 3-(methylthio)hexanol. This alcohol, in turn, is believed to be formed from non-volatile cysteine- and glutathione-conjugated precursors present in the fruit.[4]

The proposed pathway involves the enzymatic release of the volatile thiol, 3-mercaptohexanol, from its non-volatile precursors, followed by methylation to form 3-(methylthio)hexanol, and subsequent esterification to yield this compound.

Figure 2: Proposed biosynthetic pathway of this compound in passion fruit.

Synthetic Routes

For commercial applications in the flavor and fragrance industry, this compound is produced synthetically. While specific industrial synthesis protocols are often proprietary, a general and plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common approach involves a multi-step process starting from a suitable precursor.

A representative synthesis could involve the Michael addition of methanethiol to an α,β-unsaturated aldehyde, followed by reduction of the aldehyde and subsequent acetylation.

Figure 3: A representative synthetic scheme for this compound.

Analytical Methodologies for Sensory and Chemical Characterization

The accurate characterization of this compound, particularly in complex food matrices, requires sophisticated analytical techniques that bridge the gap between chemical identification and sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is an indispensable tool for identifying odor-active compounds.[9] This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. As compounds elute from the GC column, they are split between a chemical detector (such as a mass spectrometer) and a sniffing port, where a trained sensory panelist can assess the odor and its intensity.[10]

Experimental Protocol: GC-O Analysis of Volatile Sulfur Compounds

This protocol provides a general framework for the GC-O analysis of volatile sulfur compounds like this compound. Optimization of specific parameters will be necessary depending on the sample matrix and instrumentation.

1. Sample Preparation:

- Objective: To extract and concentrate the volatile compounds from the sample matrix.

- Method: Headspace solid-phase microextraction (HS-SPME) is a common and effective technique for volatile sulfur compounds.

- Procedure:

- Place a known amount of the sample (e.g., 5 g of passion fruit puree) into a headspace vial.

- If necessary, add a saturated salt solution to enhance the release of volatiles.

- Equilibrate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes).

- Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).

2. GC-MS-O Analysis:

- Instrumentation: A gas chromatograph coupled with a mass spectrometer and an olfactometry port.

- GC Conditions:

- Injector: Splitless mode, 250°C.

- Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- MS Conditions:

- Ionization: Electron impact (EI) at 70 eV.

- Mass Range: m/z 35-350.

- Olfactometry:

- The effluent from the GC column is split (e.g., 1:1) between the MS and the sniffing port.

- Humidified air is mixed with the effluent to prevent nasal dryness.

- Trained panelists record the retention time, odor descriptor, and intensity of each perceived aroma.

3. Data Analysis:

- The mass spectra are used to identify the chemical compounds.

- The olfactometry data provides information on the sensory relevance of each compound.

- Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the potency of an odorant.[10]

Sensory Panel Evaluation

Quantitative Descriptive Analysis (QDA®) and other sensory panel methodologies are crucial for characterizing the overall aroma and flavor profile of products containing this compound.[11] Trained panelists evaluate the sample based on a set of predefined sensory attributes, providing a comprehensive and reproducible sensory fingerprint.

Sensory Panel Protocol Outline:

-

Panelist Selection and Training: Select individuals based on their sensory acuity and train them to recognize and scale the intensity of relevant aroma and taste attributes associated with this compound (e.g., sulfurous, tropical fruit, green).

-

Sample Preparation and Presentation: Prepare samples under controlled and consistent conditions. Present them to panelists in a randomized and blind manner to minimize bias.

-

Evaluation: Panelists evaluate the samples and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).

-

Data Analysis: The collected data is statistically analyzed to determine significant differences between samples and to generate a sensory profile.

Regulatory Status and Safety

This compound is recognized as a flavoring agent by major regulatory bodies. It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3789.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[12] A recent safety assessment by the Research Institute for Fragrance Materials (RIFM) supports the use of this material in fragrance applications.[8]

Conclusion

This compound is a powerful and versatile aroma compound whose sensory impact is profoundly influenced by its stereochemistry. Its characteristic sulfurous and tropical fruit notes are integral to the flavor of passion fruit and offer a wide range of creative possibilities for flavorists and perfumers. A thorough understanding of its chemical properties, sensory profile, and the analytical techniques for its characterization is essential for its effective and innovative application in the development of consumer products. This guide provides a foundational resource for scientists and researchers seeking to harness the unique sensory attributes of this intriguing molecule.

References

-

Goniak, O. J., & Noble, A. C. (1987). Sensory Study of Selected Volatile Sulfur Compounds in White Wine. American Journal of Enology and Viticulture, 38(3), 223-227. [Link]

-

Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. In Speciality Chemicals in Foods (pp. 204-219). Springer, Dordrecht. [Link]

-

Goniak, O. J., & Noble, A. C. (1987). Sensory Study of Selected Volatile Sulfur Compounds in White Wine. Semantic Scholar. [Link]

-

Engel, K. H., & Tressl, R. (1991). Vacuum headspace method in aroma research: flavor chemistry of yellow passion fruits. Journal of agricultural and food chemistry, 39(12), 2249-2254. [Link]

-

Boelens, M. H., van der Linde, L. M., de Valois, P. J., van Dort, J. M., & Takken, H. J. (1993). Volatile character-impact sulfur compounds and their sensory properties. In Sulfur Compounds in Foods (pp. 140-150). American Chemical Society. [Link]

-

Mosciano, G. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 3-17. [Link]

-

Journal of Oral Medicine and Pain. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. [Link]

-

Fragrance University. (n.d.). 3-acetylsulfanylhexyl acetate. [Link]

-

Leffingwell, J. C. (n.d.). The 3-(Methylthio)hexyl acetates. Leffingwell & Associates. [Link]

-

The Good Scents Company. (n.d.). lychee mercaptan acetate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Perfumer & Flavorist. (2010). Organoleptic Characteristics of Flavor Materials. [Link]

-

Firmenich. (n.d.). Flavor Ingredients. [Link]

-

AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. [Link]

-

Narain, N., & de Jesus, A. S. (2016). HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation. Journal of the Science of Food and Agriculture, 96(11), 3844-3851. [Link]

-

precisionFDA. (n.d.). This compound. [Link]

-

The Good Scents Company. (n.d.). hexyl acetate. [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). This compound. [Link]

-

Capelli, F., Sironi, S., & Del Rosso, R. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Atmosphere, 4(4), 433-453. [Link]

-

Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Busch, C., ... & Vey, M. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 51755-85-2. Food and Chemical Toxicology, 189, 114674. [Link]

-

D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]

-

ASTM International. (2014). Standard Test Method for Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. [Link]

Sources

- 1. This compound | 51755-85-2 [amp.chemicalbook.com]

- 2. lychee mercaptan acetate, 51755-85-2 [thegoodscentscompany.com]

- 3. This compound | C9H18O2S | CID 62013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fragrance University [fragranceu.com]

- 7. The 3-(Methylthio)hexyl acetates [leffingwell.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sensory Study of Selected Volatile Sulfur Compounds in White Wine | American Journal of Enology and Viticulture [ajevonline.org]

- 12. femaflavor.org [femaflavor.org]

The Elucidation of a Key Aroma Compound: A Technical Guide to the Discovery and Identification of 3-(Methylthio)hexyl Acetate in Passion Fruit

An In-depth Technical Guide for Researchers and Scientists

Introduction

The aroma of yellow passion fruit (Passiflora edulis f. flavicarpa) is an intricate and captivating tapestry of sensory notes, prized for its unique blend of fruity, floral, and exotic characteristics. This complexity, however, presents a significant analytical challenge. The overall perceived aroma is not merely the sum of its most abundant volatile components but is often defined by trace compounds with exceptionally low odor thresholds. Among these, volatile sulfur compounds (VSCs) are of paramount importance. Despite their presence at concentrations that can be orders of magnitude lower than esters or terpenes, their potent sensory impact makes them character-defining constituents[1][2].

This technical guide provides an in-depth exploration of the discovery and identification of one such pivotal molecule: 3-(Methylthio)hexyl acetate. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a narrative grounded in scientific rationale. It details the causality behind the methodological choices, the rigorous process of structural confirmation, and the biosynthetic context of this key flavor compound. We will dissect the journey from the initial sensory hypothesis to the unequivocal analytical identification, offering a framework for researchers engaged in the nuanced field of flavor and aroma chemistry.

Section 1: The Sensory Context: Pinpointing the "Exotic Tropical Sulfury Note"

The characteristic aroma of yellow passion fruit is often described as having a distinct "exotic tropical sulfury note" that sets it apart from other fruits[1]. This descriptor points directly to the presence of VSCs. While compounds like ethyl butanoate and ethyl hexanoate lay a foundational fruity base, the unique character is sculpted by these trace sulfur components[3][4].

This compound was identified as a significant contributor to this specific aroma profile. Its own sensory characteristics are described as a complex mixture of fatty, fruity, sweet, mango, passion fruit, and guave-like notes, with a durian-like nuance[1]. This profile demonstrates its capacity to bridge the fruity and exotic-sulfury dimensions of the overall passion fruit aroma. However, it does not act in isolation. Its contribution is best understood in the context of other related VSCs present in the fruit, as detailed in Table 1. Understanding this family of compounds is crucial for appreciating the subtle interplay that creates the complete passion fruit experience.

Table 1: Key Sulfur-Containing Volatile Compounds Identified in Yellow Passion Fruit

| Compound Name | Odor Description | Reference |

| This compound | Fatty, fruity, sweet, mango, passion fruit, guave, durian-like | [1] |

| 3-Mercaptohexanol | Grapefruit, black currant, bucco, mango, passion fruit, guave | [1] |

| 3-Mercaptohexyl acetate | Grapefruit, black currant, bucco, mango, passion fruit, guave | [1] |

| 3-(Methylthio)hexanol | Fruity, juicy, melon-like, black currant, passion fruit, guave | [1] |

| 3-(Methylthio)propyl acetate | Herbaceous, mushroom-like | [1][5] |

| 2-Methyl-4-propyl-1,3-oxathiane | Green, slightly burnt, passion fruit note | [2][6] |

Section 2: A Methodological Framework for Trace Volatile Analysis

The identification of trace compounds like this compound is contingent upon a meticulously designed analytical workflow. The primary challenges are the compound's low concentration and the immense complexity of the fruit pulp matrix. The experimental design must therefore prioritize both efficient extraction and highly sensitive, selective detection.

Part A: Sample Preparation and Volatile Extraction

The initial and most critical phase is the isolation of volatile and semi-volatile compounds from the non-volatile matrix (sugars, acids, fibers, etc.). The choice of extraction method profoundly influences the final profile of the aroma extract, as different techniques have varying efficiencies based on compound volatility, polarity, and thermal stability.

Among the established methods, Vacuum Headspace (VHS) , a form of vacuum steam distillation, offers a significant advantage for delicate aroma compounds. By reducing the pressure, the boiling points of the volatiles are lowered, allowing for their efficient distillation at near-ambient temperatures. This minimizes the risk of thermal degradation or the formation of artifacts, which can be a concern with methods like Simultaneous Distillation-Extraction (SDE) at atmospheric pressure[1].

Below is a detailed protocol for the VHS method, adapted from the literature, designed to ensure the integrity of the resulting aroma concentrate[1].

Experimental Protocol 1: Volatile Extraction by Vacuum Headspace (VHS)

Objective: To isolate volatile aroma compounds from passion fruit pulp while minimizing thermal artifact formation.

Materials:

-

Fresh, ripe yellow passion fruits (e.g., from Colombia)[1].

-

2 L round-bottom flask.

-

Vacuum pump system with pressure gauge (capable of 1-10 mbar).

-

Series of three cooling traps.

-

Ice-water bath, dry ice-acetone bath (-78°C), and liquid nitrogen (-196°C).

-

Dichloromethane (CH₂Cl₂), high-purity, distilled.

-

Anhydrous sodium sulfate (Na₂SO₄).

-

Vigreux distillation column (25 cm).

Methodology:

-

Sample Preparation: Homogenize the pulp of fresh passion fruits. Place approximately 700 g of the pulp into the 2 L round-bottom flask.

-

System Assembly: Connect the flask to the series of three cooling traps. The first trap is cooled with an ice-water bath, the second with a dry ice-acetone slurry, and the third with liquid nitrogen. Connect the outlet of the final trap to the vacuum system. This sequential cooling ensures the efficient condensation of volatiles with different boiling points.

-

Vacuum Distillation: Apply a vacuum to the system, gradually reducing the pressure to approximately 1-10 mbar. Maintain the distillation for 6 hours. During this time, water and volatile fruit components will distill from the pulp and condense in the cold traps.

-

Condensate Recovery: After 6 hours, carefully release the vacuum. Allow the traps to warm to room temperature and combine the collected aqueous condensates.

-

Liquid-Liquid Extraction: Transfer the combined condensate to a separatory funnel. Perform a liquid-liquid extraction by adding dichloromethane to the aqueous phase (e.g., 50 mL CH₂Cl₂, repeated three times). Gently invert the funnel to mix the phases, allowing the nonpolar volatiles to partition into the organic solvent.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water. Carefully decant the dried extract and concentrate its volume to approximately 200 µL using a Vigreux column. This slow concentration prevents the loss of highly volatile components.

-

Storage: Transfer the final aroma concentrate to a sealed vial and store at -20°C until analysis.

The logical flow from fresh fruit to a concentrated extract suitable for instrumental analysis is visualized in the following workflow diagram.

Caption: General workflow for passion fruit volatile extraction via VHS.

Part B: Analytical Separation and Identification

With a high-fidelity aroma concentrate in hand, the next stage involves separating the complex mixture into individual components and identifying their chemical structures. The gold-standard technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS). For aroma analysis, this is often augmented with Gas Chromatography-Olfactometry (GC-O) to directly correlate chemical data with sensory perception[7].

The GC separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. As each compound elutes, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint. GC-O adds a critical layer by splitting the column effluent, sending a portion to the detector (MS) and a portion to a "sniffing port," where a trained analyst can describe the odor of each eluting compound in real-time[4][8].

Experimental Protocol 2: GC-MS and GC-O Analysis

Objective: To separate, identify, and characterize the odor of volatile compounds in the passion fruit aroma concentrate.

Materials:

-

Passion fruit aroma concentrate (from Protocol 1).

-

Gas chromatograph equipped with a mass selective detector (MSD) and an olfactometry port (GC-MS-O).

-

Capillary column suitable for flavor analysis (e.g., DB-Wax or equivalent polar column, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Helium carrier gas (high purity).

-